1-(2-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
This compound is a pyrazine derivative. Pyrazines are aromatic compounds with a six-membered ring containing two nitrogen atoms. They are often used in pharmaceuticals and agrochemicals due to their biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrazine ring, followed by further functionalization to introduce the fluorophenyl and methylphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The fluorophenyl and methylphenyl groups would be attached to this ring .Chemical Reactions Analysis
As a pyrazine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic substitution reactions on the aromatic ring, as well as reactions involving the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Pyrazine Derivatives in Pharmacological Research
Pyrazine derivatives, including compounds like 1-(2-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, have been extensively studied for their pharmacological potential. These derivatives are recognized for their diverse pharmacological effects, such as antiproliferative, anti-infective, and cardiovascular or nervous system effects. Some pyrazine derivatives have even become clinically used drugs, indicating their significant medicinal value (Doležal & Zítko, 2015).
Pyrazine-Based Optoelectronic Materials
In addition to medicinal applications, pyrazine derivatives are also crucial in the synthesis of optoelectronic materials. The incorporation of pyrazine fragments into π-extended conjugated systems has been highly valued for creating novel materials for organic light-emitting diodes, colorimetric pH sensors, and other optoelectronic applications. This highlights the versatility of pyrazine derivatives in both the pharmaceutical industry and materials science (Lipunova et al., 2018).
Antitubercular Activity
Research has also explored the antitubercular activity of pyrazine derivatives. These studies have demonstrated that certain pyrazine derivatives exhibit significant activity against mycobacteria, offering potential pathways for the development of new antitubercular drugs. This emphasizes the importance of pyrazine derivatives in addressing global health challenges like tuberculosis (Asif, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-8-10-16(11-9-15)23-21(26)25-14-13-24-12-4-7-19(24)20(25)17-5-2-3-6-18(17)22/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPYISIJHMBQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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